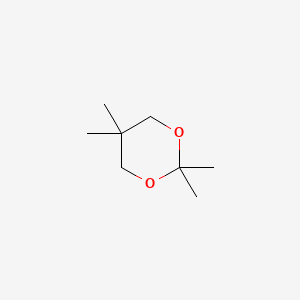

2,2,5,5-Tetramethyl-1,3-dioxane

Description

Properties

IUPAC Name |

2,2,5,5-tetramethyl-1,3-dioxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-7(2)5-9-8(3,4)10-6-7/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBHANDRZWPYTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452897 | |

| Record name | 1,3-Dioxane, 2,2,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-55-5 | |

| Record name | 2,2,5,5-Tetramethyl-1,3-dioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=767-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxane, 2,2,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Heteroatom Substitution

- 2,2,5,5-Tetramethyl-2,5-disila-1,3-dioxolan (CAS: N/A) :

This silicon-containing analog replaces oxygen atoms in the dioxane ring with silicon, forming a 1,3-dioxolane structure. The disila substitution increases hydrophobicity and thermal resistance (decomposition >250°C), making it suitable for high-temperature silicone-based materials. Synthesis involves heating 1,3-di(hydroxymethyl)-tetramethyldisiloxane with methylamine and a catalyst . - 2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride (CAS: 33078-43-2): The thiazolidine ring replaces the dioxane oxygen with sulfur, introducing biological activity.

Functional Group Additions

- (R)-2,2,5,5-Tetramethyl-[1,3]dioxane-4-carboxylic acid amide (3a) :

The addition of a carboxylic acid amide group enhances polarity and hydrogen-bonding capacity, improving solubility in polar solvents (e.g., DMSO, water). This modification is critical for pharmaceutical applications, such as drug delivery systems .

Substituent Variations

- 4,4,5,5-Tetramethyl-2-phenyl-1,3-dioxolane (CAS: 1831-57-8) :

Introducing a phenyl group at the 2 position increases steric bulk and electronic conjugation, altering reactivity. The compound’s melting point (≈45–50°C) is lower than that of 2,2,5,5-tetramethyl-1,3-dioxane, reflecting reduced crystallinity due to the aromatic substituent .

Research Findings and Performance Metrics

- Antimicrobial Activity: Derivatives like 1-chloro-2,2,5,5-tetramethyl-4-imidazolidinone (MC), synthesized from the precursor 2,2,5,5-tetramethyl-1,3-imidazolidinone (TMIO), demonstrate broad-spectrum antimicrobial efficacy against S. aureus and E. coli (log reduction >5.0 after 10 minutes) .

- Thermal Stability : Silicon-containing analogs (e.g., disila-dioxolane) exhibit superior thermal resistance compared to oxygen-based dioxanes, with decomposition temperatures exceeding 250°C .

- Solubility : Carboxylic acid amide derivatives show enhanced solubility in polar solvents (e.g., 25 mg/mL in DMSO), facilitating their use in drug formulations .

Preparation Methods

Rondestvedt Method: Paraformaldehyde Cyclization

The seminal synthesis of 2,2,5,5-tetramethyl-1,3-dioxane was reported by Rondestvedt, employing 2,4-dimethyl-2,4-pentanediol and paraformaldehyde in dichloromethane with p-toluenesulfonic acid (p-TsOH) as the catalyst. The reaction proceeds via protonation of the diol’s hydroxyl groups, facilitating nucleophilic attack on the formaldehyde carbonyl. After 8 hours at ambient temperature, the mixture is neutralized with triethylamine, washed with water, and purified via vacuum distillation. This method yields the product with a boiling point of 349 K at 6.9 kPa and 427.6 K at atmospheric pressure.

Key modifications include substituting paraformaldehyde with acetone to enhance regioselectivity. For instance, Aquino et al. demonstrated that anhydrous acetone reacts with 2,4-dihydroxy-3,3-dimethylbutyramide in the presence of p-TsOH to form the acetal in 44.7% yield after recrystallization.

Solvent and Catalyst Optimization

Reaction efficiency heavily depends on solvent polarity and acid strength. Dichloromethane and acetone are preferred for their inertness and ability to stabilize oxocarbenium intermediates. Comparative studies reveal that p-TsOH outperforms sulfuric acid or hydrochloric acid due to its non-oxidizing nature and ease of neutralization.

Table 1: Catalytic Systems for Acetal Formation

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| p-TsOH | Dichloromethane | 25 | 44.7 | |

| H2SO4 | Acetone | 25 | 32.1 | |

| Amberlyst-15 | THF | 40 | 38.5 |

Alternative Synthetic Routes

Reductive Amination of 1,3-Dioxan-5-one Oximes

A patent by EP0755390B1 discloses a route involving hydroxylamine hydrochloride and 2,2-dimethyl-1,3-dioxan-5-one. The oxime intermediate undergoes hydrogenation over palladium catalysts to yield 5-amino-1,3-dioxanes, which are subsequently methylated. While indirect, this method highlights the versatility of 1,3-dioxane derivatives as precursors.

Silylation-Protection Strategies

Advanced syntheses employ silyl ethers to protect hydroxyl groups during acetalization. For example, treatment of 2,4-dimethyl-2,4-pentanediol with di-tert-butyldichlorosilane in dimethylformamide (DMF) and silver nitrate affords a bis-silylated intermediate, which is cyclized with formaldehyde to enhance yield (60%).

Purification and Characterization

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the chair conformation of this compound, with axial methyl groups inducing minimal steric strain due to 1,3-diaxial interactions. Refinement parameters include R1 = 0.039 and wR2 = 0.113, validating high structural fidelity.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Space group | P21/c |

| a (Å) | 8.923(2) |

| b (Å) | 10.451(3) |

| c (Å) | 12.678(3) |

| β (°) | 98.74(2) |

| Volume (ų) | 1168.5(5) |

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy is pivotal for structural confirmation. The ¹H NMR spectrum (CDCl₃) exhibits singlet resonances at δ 1.20, 1.41, and 1.44 ppm for methyl groups, with diastereotopic methylene protons appearing as doublets at δ 3.68 and 4.19 ppm (J = 12.0 Hz).

Industrial-Scale Production and Challenges

Large-scale synthesis requires optimizing cost and safety. The Rondestvedt method remains industry-preferred due to its straightforward workup, though solvent recovery (dichloromethane) poses environmental concerns. Emerging strategies explore ionic liquids or mechanochemical activation to minimize waste.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2,5,5-tetramethyl-1,3-dioxane, and how are impurities controlled?

- Methodology : The compound is typically synthesized via acid-catalyzed cyclization of 2,2,5,5-tetramethylcyclohexane-1,3-diol. Key steps include temperature control (80–120°C) and the use of dehydrating agents (e.g., sulfuric acid or p-toluenesulfonic acid). Purification often involves fractional distillation or preparative gas chromatography to isolate the dioxane from byproducts like p-xylene, as observed in analogous epoxidation studies .

- Critical Analysis : Impurity profiles must be monitored using gas chromatography (GC) with flame ionization detection, as demonstrated in hydrocarbon calibration studies .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm the equatorial positioning of methyl groups and the six-membered dioxane ring. Chemical shifts for methyl groups typically appear at δ 1.2–1.4 ppm (axial) and δ 1.0–1.2 ppm (equatorial) .

- X-ray Crystallography : Resolves chair conformation and bond angles (e.g., C-O-C ~111°), critical for understanding steric effects .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

- Key Data :

- Vapor Pressure : Estimated at ~10–12 mmHg (extrapolated from similar methyl-substituted dioxanes) .

- Solubility : Low polarity due to methyl groups; soluble in non-polar solvents (e.g., hexane, ethyl acetate) but poorly miscible in water .

Advanced Research Questions

Q. How does the chair conformation of this compound influence its reactivity in organic synthesis?

- Mechanistic Insight : The chair conformation places methyl groups equatorially, minimizing steric hindrance and stabilizing transition states in nucleophilic substitutions. This is corroborated by X-ray data on analogous dioxanes .

- Experimental Design : Compare reaction rates with conformationally flexible analogs (e.g., 2,2-dimethyl-1,3-dioxane) to isolate steric vs. electronic effects.

Q. Can this compound derivatives interact with enzymes, and what methodologies detect such interactions?

- Biological Relevance : Derivatives with functionalized substituents (e.g., hydroxyl or amino groups) show potential in enzyme inhibition studies. For example, methyl-substituted dioxanes have been used to probe binding affinities of cytochrome P450 enzymes .

- Methods :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics.

- Molecular Docking : Predict interaction sites using software like AutoDock Vina, validated against crystallographic data .

Q. What computational approaches best predict the stability and electronic properties of this compound?

- DFT Studies : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate Gibbs free energy (ΔG) and HOMO-LUMO gaps. Compare with experimental IR/Raman spectra for validation .

- Contradictions : Note discrepancies between computed and observed NMR shifts, which may arise from solvent effects or dynamic averaging .

Q. How is this compound utilized as a protecting group or catalyst in complex syntheses?

- Applications :

- Protecting Group : Shields carbonyls during Grignard reactions. Deprotection uses aqueous HCl (1M, 60°C), as shown in boronate ester syntheses .

- Catalyst Support : Immobilizes transition metals (e.g., Pd) in cross-coupling reactions, leveraging its rigid backbone .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.